1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one
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Overview
Description
1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrazole ring is treated with a naphthyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one involves its interaction with specific molecular targets and pathways. The naphthyl and trifluoromethyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-(2-Naphthyl)-5-(trifluoromethyl)pyrazolyl)hexan-1-one can be compared with other pyrazole derivatives, such as:
1-(3-(2-Naphthyl)pyrazolyl)hexan-1-one: Lacks the trifluoromethyl group, which may result in different biological activities.
1-(3-(2-Naphthyl)-5-methylpyrazolyl)hexan-1-one: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties and reactivity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and biological activity.
Properties
IUPAC Name |
1-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]hexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O/c1-2-3-4-9-19(26)25-18(20(21,22)23)13-17(24-25)16-11-10-14-7-5-6-8-15(14)12-16/h5-8,10-13H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKBWEFYMIPOJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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